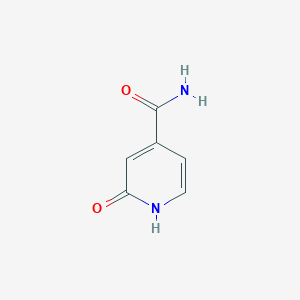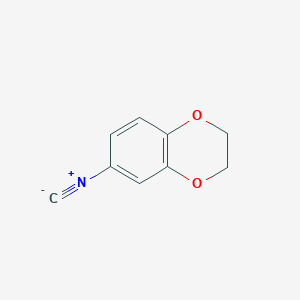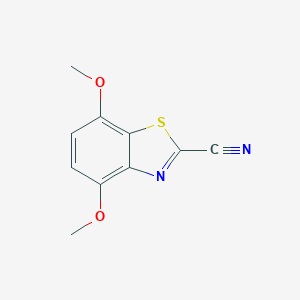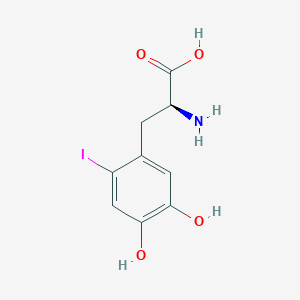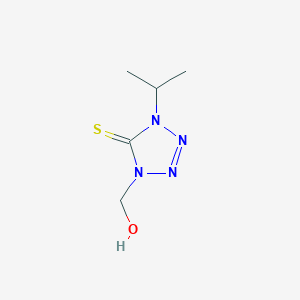
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione, also known as HPTT, is a tetrazole derivative compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. HPTT is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C7H12N4OS and a molecular weight of 208.27 g/mol.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is not fully understood. However, studies have suggested that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione exhibits various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can inhibit the proliferation of cancer cells and induce apoptosis. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In addition, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been shown to exhibit hypoglycemic and hypolipidemic effects in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its ease of synthesis and availability. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, further studies are needed to fully elucidate the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects.
Orientations Futures
There are several future directions for the study of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione. One potential direction is the further investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of novel 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based materials with unique properties for various applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione and its potential side effects, which may contribute to the development of safer and more effective 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione-based therapies.
Méthodes De Synthèse
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione can be synthesized through a multistep process involving the reaction of propan-2-ol with thionyl chloride to form 2-chloropropan-1-ol. The resulting compound is then reacted with sodium azide to form 2-azidopropan-1-ol, which is further reacted with thiourea to form the desired 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione compound.
Applications De Recherche Scientifique
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has also been studied for its potential applications in material science, where it can be used as a precursor for the synthesis of various functional materials, including polymers, nanoparticles, and thin films. In catalysis, 1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione has been investigated for its potential use as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Propriétés
Numéro CAS |
173375-97-8 |
|---|---|
Nom du produit |
1-(Hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
Formule moléculaire |
C5H10N4OS |
Poids moléculaire |
174.23 g/mol |
Nom IUPAC |
1-(hydroxymethyl)-4-propan-2-yltetrazole-5-thione |
InChI |
InChI=1S/C5H10N4OS/c1-4(2)9-5(11)8(3-10)6-7-9/h4,10H,3H2,1-2H3 |
Clé InChI |
VYFWUKPPWOBUFS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=S)N(N=N1)CO |
SMILES canonique |
CC(C)N1C(=S)N(N=N1)CO |
Synonymes |
5H-Tetrazole-5-thione,1,4-dihydro-1-(hydroxymethyl)-4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



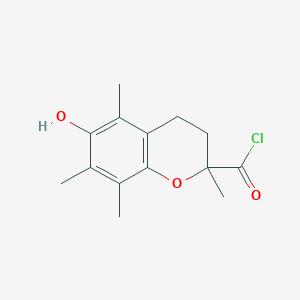
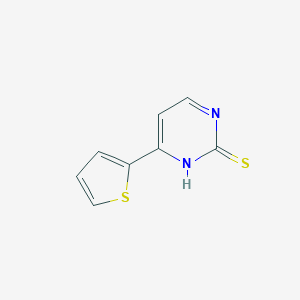
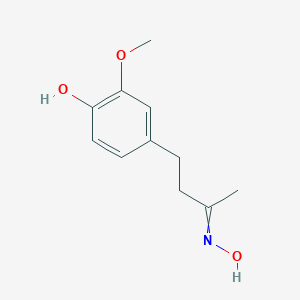
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B63984.png)
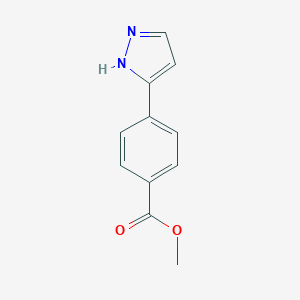
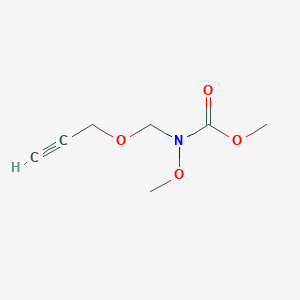
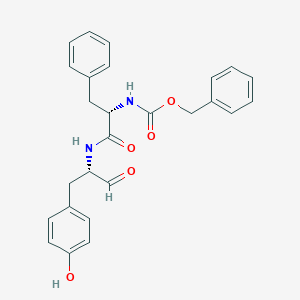
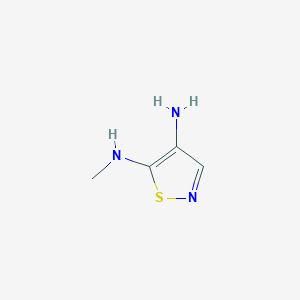
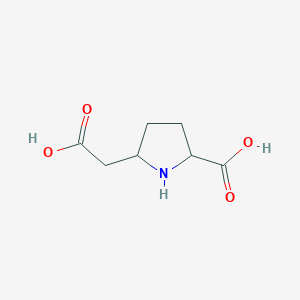
![2,4-Diethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B64001.png)
